

Spectroscopic Profile of 2-Ethyl-4-methylpentanal: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Ethyl-4-methylpentanal**

Cat. No.: **B086117**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Ethyl-4-methylpentanal** (CAS No. 10349-95-8), a branched-chain aldehyde. Due to the limited availability of published experimental spectra for this specific compound, this document presents a detailed profile based on established principles of spectroscopy for aliphatic aldehydes. The information herein is intended to serve as a valuable reference for the identification, characterization, and quality control of **2-Ethyl-4-methylpentanal** in research and development settings.

Chemical Structure and Properties

2-Ethyl-4-methylpentanal is a chiral aldehyde with the molecular formula C₈H₁₆O and a molecular weight of 128.21 g/mol. [\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) Its structure, featuring an ethyl group at the alpha-position and a methyl group at the gamma-position relative to the aldehyde, influences its spectroscopic characteristics.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2-Ethyl-4-methylpentanal**. These predictions are derived from the typical spectroscopic behavior of analogous aliphatic aldehydes. [\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~9.6	Doublet	1H	H-1 (Aldehyde)
~2.2	Multiplet	1H	H-2
~1.5	Multiplet	2H	H-3
~1.8	Multiplet	1H	H-4
~0.9	Doublet	6H	H-5, H-5' (Methyls on C4)
~1.4	Multiplet	2H	Ethyl CH ₂
~0.9	Triplet	3H	Ethyl CH ₃

Table 2: Predicted ^{13}C NMR Data

Chemical Shift (δ , ppm)	Carbon Assignment
~205	C-1 (Carbonyl)
~55	C-2
~35	C-3
~25	C-4
~22	C-5, C-5' (Methyls on C4)
~25	Ethyl CH ₂
~12	Ethyl CH ₃

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2960-2870	Strong	C-H Stretch (Alkyl)
~2820	Medium	C-H Stretch (Aldehyde)
~2720	Medium	C-H Stretch (Aldehyde, Fermi Resonance) [5] [10] [11]
~1730	Strong	C=O Stretch (Aldehyde) [1] [5] [10]
~1465	Medium	C-H Bend (CH ₂ , CH ₃)
~1385	Medium	C-H Bend (CH ₃)

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Proposed Fragment Ion	Fragmentation Pathway
128	[C ₈ H ₁₆ O] ⁺ •	Molecular Ion (M ⁺ •)
99	[M - C ₂ H ₅] ⁺	α-cleavage (loss of ethyl radical)
85	[M - C ₃ H ₇] ⁺	Cleavage at C3-C4 bond
71	[M - C ₄ H ₉] ⁺	McLafferty rearrangement
57	[C ₄ H ₉] ⁺	Alkyl fragment
43	[C ₃ H ₇] ⁺	Alkyl fragment
29	[C ₂ H ₅] ⁺	Ethyl cation

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a liquid aldehyde like **2-Ethyl-4-methylpentanal**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of **2-Ethyl-4-methylpentanal** (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl_3 , 0.5-0.7 mL) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), can be added for chemical shift calibration.
- Instrumentation: A high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.
- ^1H NMR Acquisition:
 - Pulse Program: A standard single-pulse experiment is typically used.
 - Spectral Width: A spectral width of approximately 12-16 ppm is set.
 - Number of Scans: 8 to 16 scans are usually sufficient, depending on the sample concentration.
 - Relaxation Delay: A relaxation delay of 1-5 seconds is employed between scans.
- ^{13}C NMR Acquisition:
 - Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.
 - Spectral Width: A spectral width of approximately 220-250 ppm is set.
 - Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the lower natural abundance of ^{13}C .
 - Relaxation Delay: A relaxation delay of 2-5 seconds is used.
- Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the solvent peak or TMS.

Infrared (IR) Spectroscopy

- Sample Preparation: For a liquid sample like **2-Ethyl-4-methylpentanal**, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Acquisition:
 - A background spectrum of the clean salt plates is first recorded.
 - The sample is then placed in the beam path, and the sample spectrum is acquired.
 - Spectral Range: Typically, the spectrum is scanned from 4000 to 400 cm^{-1} .
 - Resolution: A resolution of 4 cm^{-1} is generally sufficient.
 - Number of Scans: 16 to 32 scans are averaged to improve the signal-to-noise ratio.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: A dilute solution of **2-Ethyl-4-methylpentanal** is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).
- Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., with an electron ionization source).
- Gas Chromatography Method:
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is commonly used.
 - Injector Temperature: Typically set to 250 °C.
 - Oven Temperature Program: A temperature gradient is used to separate the components of the sample. For example, an initial temperature of 50 °C held for 2 minutes, then ramped at 10 °C/min to 250 °C and held for 5 minutes.
 - Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.
- Mass Spectrometry Method:

- Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating a reproducible fragmentation pattern.
- Mass Range: A scan range of m/z 35-350 is typically used.
- Source Temperature: Usually set to around 230 °C.
- Quadrupole Temperature: Typically around 150 °C.
- Data Analysis: The total ion chromatogram (TIC) is used to identify the retention time of the compound. The mass spectrum corresponding to the chromatographic peak is then analyzed to determine the molecular weight and fragmentation pattern, which can be compared to spectral libraries.[12][13]

Visualization of Molecular Structure and Key Data

The following diagram illustrates the structure of **2-Ethyl-4-methylpentanal** and highlights the key atoms for spectroscopic correlation.

Caption: Molecular structure of **2-Ethyl-4-methylpentanal** and its key spectroscopic correlations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. 2-Ethyl-4-methylpentanal | 10349-95-8 | Benchchem [benchchem.com]
2. 2-Ethyl-4-methylpentanal | C8H16O | CID 23282069 - PubChem [pubchem.ncbi.nlm.nih.gov]
3. pentanal, 2-ethyl-4-methyl- [webbook.nist.gov]
4. Page loading... [wap.guidechem.com]
5. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. fiveable.me [fiveable.me]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GC/MS Analysis of Long-Chain Aldehydes from Recent Coral [scirp.org]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Ethyl-4-methylpentanal: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b086117#spectroscopic-data-nmr-ir-ms-of-2-ethyl-4-methylpentanal>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com